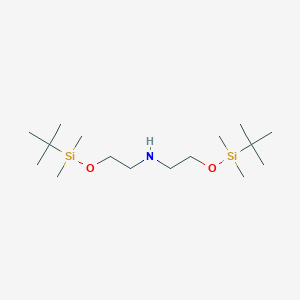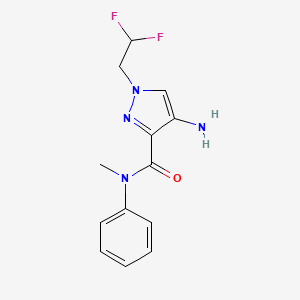![molecular formula C15H9ClFN3OS B2682872 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 312524-58-6](/img/structure/B2682872.png)
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C15H9ClFN3O2 and a molecular weight of 317.7 . It is a white to beige powder that is soluble in DMSO when warmed .
Physical And Chemical Properties Analysis
“this compound” is a white to beige powder . It is soluble in DMSO when warmed . Its molecular formula is C15H9ClFN3O2 and it has a molecular weight of 317.7 .
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
Research has shown that fluorine-containing thiadiazolotriazinones, which share a structural similarity to 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, possess promising antibacterial activities. The study by Holla, Bhat, and Shetty (2003) synthesized new molecules containing fluorine and thiadiazole components, demonstrating significant antibacterial potency at low concentrations (Holla, Bhat, & Shetty, 2003). Similarly, compounds with the thiadiazole moiety have been investigated for antimicrobial efficacy, with certain derivatives showing enhanced activity against pathogenic strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).
Anticancer and Antiproliferative Effects
The structural framework of this compound has been utilized in the synthesis of derivatives with notable anticancer activities. Compounds derived from this framework have been tested against various cancer cell lines, showing potential as anticancer agents. For instance, Ghorab et al. (2015) reported on sulfonamide derivatives displaying potent cytotoxic activity against breast and colon cancer cell lines, highlighting the therapeutic potential of these molecules (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015). Additionally, Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives, demonstrating selective antitumor activity, especially against rat brain tumor cells (C6), suggesting the effectiveness of these compounds in targeting specific cancer types (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Photophysical Properties and Applications
The incorporation of the 1,3,4-thiadiazole moiety into compounds like this compound has been explored for its photophysical properties. Zhang et al. (2017) synthesized benzamide derivatives containing thiadiazoles and investigated their fluorescence characteristics. These compounds exhibited significant photophysical properties such as large Stokes shift and solid-state fluorescence, making them suitable for applications in materials science and as fluorescence markers (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).
Insecticidal and Nematocidal Activities
Furthermore, derivatives of this compound have been evaluated for insecticidal and nematocidal activities. Compounds synthesized from this core structure have demonstrated efficacy against pests such as the cotton leaf worm, indicating their potential use in agricultural applications to control pest populations (Mohamed et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRYKORROQUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)
![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)
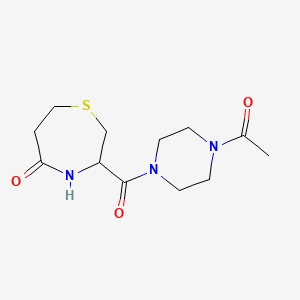
![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
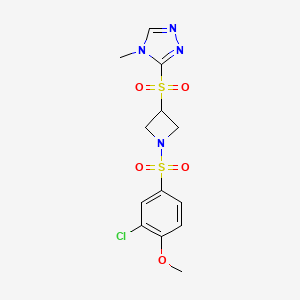
![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)
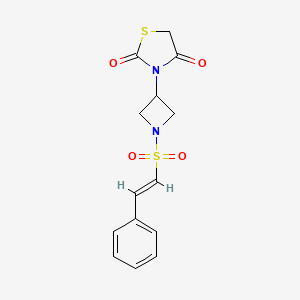
![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
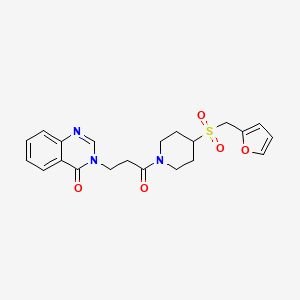
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
